molecular formula C6H10O2 B13753001 4,5-Epoxyhexan-3-one CAS No. 6124-56-7

4,5-Epoxyhexan-3-one

Cat. No.: B13753001
CAS No.: 6124-56-7
M. Wt: 114.14 g/mol
InChI Key: AYDFAMFONQBYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Epoxyhexan-3-one is an organic compound characterized by the presence of an epoxy group and a ketone functional group. This compound is known for its reactivity and versatility in various chemical processes. It is used in a range of applications, from synthetic chemistry to industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Epoxyhexan-3-one typically involves the epoxidation of hexan-3-one. One common method is the reaction of hexan-3-one with a peracid, such as m-chloroperoxybenzoic acid, under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of solid catalysts in fixed-bed reactors can also enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Epoxyhexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form diols or carboxylic acids.

    Reduction: Reduction of the epoxy group can lead to the formation of alcohols.

    Substitution: The epoxy group can be opened by nucleophiles, resulting in the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxy group under mild conditions.

Major Products:

    Oxidation: Diols, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted alcohols, amines, and thiols.

Scientific Research Applications

4,5-Epoxyhexan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and as a reactive diluent in epoxy formulations.

Mechanism of Action

The mechanism of action of 4,5-Epoxyhexan-3-one involves the reactivity of the epoxy group. The compound can interact with various molecular targets, including enzymes and proteins, leading to the formation of covalent bonds. This reactivity is exploited in the development of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

    1,2-Epoxyhexane: Similar in structure but differs in the position of the epoxy group.

    Leptospermone: A β-triketone with different functional groups and applications.

    Diethyl malonate: Used in similar synthetic applications but lacks the epoxy group.

Uniqueness: 4,5-Epoxyhexan-3-one is unique due to the combination of the epoxy and ketone functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

6124-56-7

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

1-(3-methyloxiran-2-yl)propan-1-one

InChI

InChI=1S/C6H10O2/c1-3-5(7)6-4(2)8-6/h4,6H,3H2,1-2H3

InChI Key

AYDFAMFONQBYIC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1C(O1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.